molecular formula C8H12O B2739197 Bicyclo[4.1.0]heptane-3-carbaldehyde CAS No. 1383823-47-9

Bicyclo[4.1.0]heptane-3-carbaldehyde

Cat. No.: B2739197
CAS No.: 1383823-47-9
M. Wt: 124.183
InChI Key: POCVPBVIDMXXGU-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-3-carbaldehyde (CAS: 1383823-47-9) is a bicyclic organic compound with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . Its structure consists of a seven-membered bicyclo[4.1.0]heptane framework fused with a three-membered cyclopropane ring and an aldehyde functional group at the 3-position. This compound is of interest in synthetic organic chemistry due to its strained bicyclic system and reactive aldehyde moiety, which can participate in nucleophilic additions or serve as a precursor for further functionalization.

Properties

IUPAC Name

bicyclo[4.1.0]heptane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-5-6-1-2-7-4-8(7)3-6/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCVPBVIDMXXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383823-47-9
Record name bicyclo[4.1.0]heptane-3-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[4.1.0]heptane-3-carbaldehyde can be synthesized through several methods. One common approach involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether to form bicyclo[4.1.0]heptane. The resulting compound can then be oxidized to introduce the formyl group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Simmons-Smith reaction followed by selective oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[4.1.0]heptane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Bicyclo[4.1.0]heptane-3-carboxylic acid.

    Reduction: Bicyclo[4.1.0]heptane-3-methanol.

    Substitution: Depending on the nucleophile used, various substituted derivatives of bicyclo[4.1.0]heptane.

Scientific Research Applications

Bicyclo[4.1.0]heptane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane-3-carbaldehyde involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The bicyclic structure provides rigidity, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Bicyclo[4.1.0]heptane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications References
Bicyclo[4.1.0]heptane-3-carbaldehyde C₈H₁₂O 124.18 Aldehyde Reactive aldehyde for synthesis; strained bicyclic system
Bicyclo[4.1.0]heptane (parent hydrocarbon) C₇H₁₂ 96.17 None Liquid state; melting point: -36.7°C (predicted)
3-Ethenylbicyclo[4.1.0]heptane C₉H₁₄ 122.21 Alkene Used in polymer chemistry; lower polarity
4,7,7-Trimethyl-bicyclo[4.1.0]heptan-3-one (Caranone) C₁₀H₁₆O 152.23 Ketone Cyclic ketone with industrial applications; structurally analogous to camphor

Key Observations

  • Functional Group Impact: The aldehyde group in this compound enhances its reactivity compared to non-functionalized analogs like Bicyclo[4.1.0]heptane. For example, the aldehyde can undergo condensation reactions, whereas the parent hydrocarbon is inert under similar conditions .
  • Ring Strain: The bicyclo[4.1.0]heptane system introduces significant ring strain, which is less pronounced in larger bicyclic systems like bicyclo[2.2.2]octane (melting point: -146.9°C) . This strain may influence thermal stability and synthetic utility.

Physicochemical and Toxicological Comparisons

  • Volatility and Polarity: Compared to bicyclo[2.2.1]heptane derivatives (e.g., camphor analogs), this compound is less volatile due to its larger ring system and polar aldehyde group. For instance, camphor (1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one) has a TLV-TWA of 2 ppm, while caranone (a bicyclo[4.1.0]heptane ketone) has a proposed HTFOEL of 0.7 ppm, highlighting the toxicity impact of ring size and substituents .

Biological Activity

Bicyclo[4.1.0]heptane-3-carbaldehyde, an organic compound with the molecular formula C8_8H12_{12}O, features a bicyclic structure characterized by a formyl group (-CHO) attached to the third carbon atom. This compound has garnered attention for its potential biological activities, including antimicrobial properties and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure

The compound consists of two fused cycloalkane rings (a four-membered and a seven-membered ring) connected at a single carbon atom, with the formyl group providing distinct reactivity.

Synthetic Routes

This compound can be synthesized through several methods, primarily involving the Simmons-Smith reaction followed by selective oxidation:

  • Simmons-Smith Reaction : This method employs diiodomethane and a zinc-copper couple in diethyl ether to form bicyclo[4.1.0]heptane.
  • Oxidation : The resulting compound can be oxidized to introduce the formyl group at the desired position.

Reaction Mechanisms

The compound undergoes various chemical reactions:

  • Oxidation : Can be oxidized to produce bicyclo[4.1.0]heptane-3-carboxylic acid.
  • Reduction : The formyl group can be reduced to a primary alcohol.
  • Substitution Reactions : Nucleophilic substitution can occur at the formyl position under acidic or basic conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications. Its unique structure may enhance its interactions with microbial targets, although specific mechanisms remain to be fully elucidated .

Interaction with Biomolecules

The compound's biological activity is largely attributed to its ability to interact with various biomolecules, potentially influencing pathways relevant to disease processes. For example, it has been investigated for its effects on human MCH receptor 1 (MCHR1) antagonism, which is significant in obesity and metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of bicyclo[4.1.0]heptane derivatives:

  • MCHR1 Antagonism : New analogs incorporating bicyclo[4.1.0]heptane structures have shown promise in retaining MCHR1 activity while reducing hERG liabilities, as demonstrated in Rb efflux assays .
  • Antimicrobial Activity : Research indicates that derivatives of this compound possess notable antimicrobial properties against various bacterial strains .

Summary of Findings

Study FocusKey Findings
MCHR1 AntagonismRetained activity with reduced hERG liabilities
Antimicrobial ActivityEffective against multiple bacterial strains
Interaction with BiomoleculesPotential influences on metabolic pathways

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